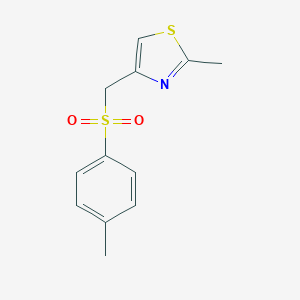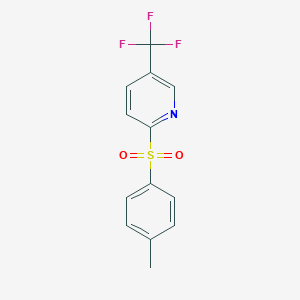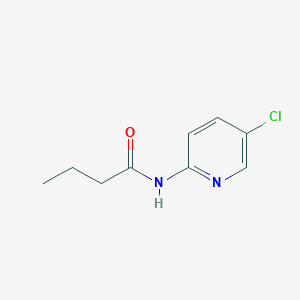![molecular formula C14H19NO3 B274636 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid](/img/structure/B274636.png)
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer drug due to its ability to selectively inhibit the growth of cancer cells.
Wirkmechanismus
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This results in the inhibition of ribosome biogenesis and the induction of DNA damage response pathways. The inhibition of ribosome biogenesis leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid is its selectivity for cancer cells, which reduces the risk of toxicity and side effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid could focus on improving its solubility and half-life, as well as exploring its potential as a treatment for inflammatory diseases. Additionally, this compound could be tested in combination with other anticancer drugs to enhance its effectiveness. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on RNA polymerase I transcription.
Synthesemethoden
The synthesis of 3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde and 3-methyl-2-butanone to form 2,4-dimethoxy-3-methyl-2-pentanone. This intermediate is then reacted with ethyl chloroformate to form ethyl 2,4-dimethoxy-3-methyl-2-pentanone-4-carboxylate. The final step involves the reaction of ethyl 2,4-dimethoxy-3-methyl-2-pentanone-4-carboxylate with 1-phenylethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-oxo-5-[(1-phenylethyl)amino]pentanoic acid has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription. This compound has been tested in preclinical studies against a variety of cancer types, including breast, lung, and prostate cancer. It has also been shown to have synergistic effects when used in combination with other anticancer drugs.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
3-methyl-5-oxo-5-(1-phenylethylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(9-14(17)18)8-13(16)15-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IFZUSRLWTZPENL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NC(C)C1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)


![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)